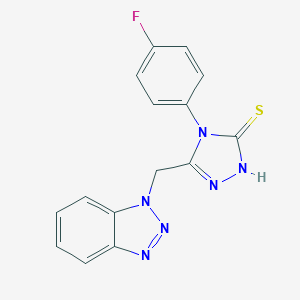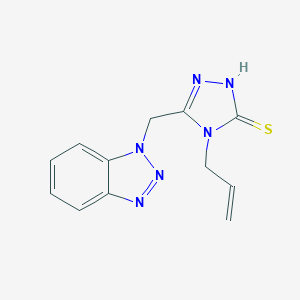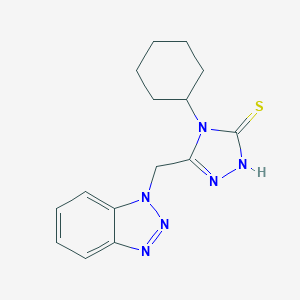
N-(4-chlorophenyl)-2-(2-thienylcarbonyl)hydrazinecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorophenyl)-2-(2-thienylcarbonyl)hydrazinecarbothioamide, also known as CTHT, is a chemical compound that has been extensively researched due to its potential applications in the field of medicine. CTHT is a thiosemicarbazone derivative that has shown promising results in the treatment of various diseases, including cancer, viral infections, and parasitic infections.
作用机制
The mechanism of action of N-(4-chlorophenyl)-2-(2-thienylcarbonyl)hydrazinecarbothioamide is not fully understood. However, it is believed to act by inhibiting the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis and cell proliferation. N-(4-chlorophenyl)-2-(2-thienylcarbonyl)hydrazinecarbothioamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-2-(2-thienylcarbonyl)hydrazinecarbothioamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) in cancer cells, which can lead to cell death. N-(4-chlorophenyl)-2-(2-thienylcarbonyl)hydrazinecarbothioamide has also been found to increase the levels of glutathione, a potent antioxidant that can protect cells from oxidative damage. Additionally, N-(4-chlorophenyl)-2-(2-thienylcarbonyl)hydrazinecarbothioamide has been shown to inhibit the activity of matrix metalloproteinases, enzymes that are involved in tumor invasion and metastasis.
实验室实验的优点和局限性
N-(4-chlorophenyl)-2-(2-thienylcarbonyl)hydrazinecarbothioamide has several advantages for lab experiments. It is a relatively simple compound to synthesize and can be easily purified. It has also been found to exhibit potent antitumor, antiviral, and antiparasitic activities, making it a promising candidate for further research. However, N-(4-chlorophenyl)-2-(2-thienylcarbonyl)hydrazinecarbothioamide also has some limitations, such as its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on N-(4-chlorophenyl)-2-(2-thienylcarbonyl)hydrazinecarbothioamide. One area of interest is the development of N-(4-chlorophenyl)-2-(2-thienylcarbonyl)hydrazinecarbothioamide-based drugs for the treatment of cancer and viral infections. Another area of research is the elucidation of the mechanism of action of N-(4-chlorophenyl)-2-(2-thienylcarbonyl)hydrazinecarbothioamide, which can provide insights into its potential therapeutic applications. Additionally, research can be conducted on the optimization of the synthesis method for N-(4-chlorophenyl)-2-(2-thienylcarbonyl)hydrazinecarbothioamide, which can improve its yield and purity.
合成方法
N-(4-chlorophenyl)-2-(2-thienylcarbonyl)hydrazinecarbothioamide can be synthesized through a simple and efficient method using thiosemicarbazide and 4-chlorobenzaldehyde as starting materials. The reaction is carried out in the presence of a catalyst, such as acetic acid or hydrochloric acid, under reflux conditions. The resulting product is then purified by recrystallization to obtain pure N-(4-chlorophenyl)-2-(2-thienylcarbonyl)hydrazinecarbothioamide.
科学研究应用
N-(4-chlorophenyl)-2-(2-thienylcarbonyl)hydrazinecarbothioamide has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit antitumor, antiviral, and antiparasitic activities. N-(4-chlorophenyl)-2-(2-thienylcarbonyl)hydrazinecarbothioamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been found to possess antiviral activity against herpes simplex virus and dengue virus.
属性
分子式 |
C12H10ClN3OS2 |
|---|---|
分子量 |
311.8 g/mol |
IUPAC 名称 |
1-(4-chlorophenyl)-3-(thiophene-2-carbonylamino)thiourea |
InChI |
InChI=1S/C12H10ClN3OS2/c13-8-3-5-9(6-4-8)14-12(18)16-15-11(17)10-2-1-7-19-10/h1-7H,(H,15,17)(H2,14,16,18) |
InChI 键 |
MQTNFBSSJBEYNX-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)C(=O)NNC(=S)NC2=CC=C(C=C2)Cl |
规范 SMILES |
C1=CSC(=C1)C(=O)NNC(=S)NC2=CC=C(C=C2)Cl |
溶解度 |
43.2 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4-(2-Furyl)-2-(2-oxo-2-phenylethoxy)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292605.png)
![2-(Allyloxy)-4-(4-chlorophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292606.png)
![2-[2-(4-Chlorophenyl)-2-oxoethoxy]-4-(4-methoxyphenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292609.png)
![2-[(2-Chlorobenzyl)oxy]-4-(2-thienyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292610.png)
![2-(2-[1,1'-Biphenyl]-4-yl-2-oxoethoxy)-4-(2-thienyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292612.png)
![2-(Allyloxy)-4-(2-chlorophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292614.png)
![2-({2-[3-(4-fluorophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl]-2-oxoethyl}sulfanyl)-4,6-dimethylnicotinonitrile](/img/structure/B292616.png)
![1,3-benzothiazol-2-yl 2-[3-(4-chlorophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl]-2-oxoethyl sulfide](/img/structure/B292617.png)
![methyl 4-{2-[(phenylsulfanyl)acetyl]-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-3-yl}phenyl ether](/img/structure/B292618.png)
![N-(6-methyl-4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-N'-phenylthiourea](/img/structure/B292619.png)
![N-(6-methyl-4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-2-(4-phenyl-1-piperazinyl)acetamide](/img/structure/B292621.png)